Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide
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Overview
Description
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide is a chemical compound with the molecular formula C18H38N2O2Sn and a molecular weight of 433.22 It is known for its unique structure, which includes a diazonium group, a cyclohexyl group, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide typically involves the reaction of cyclohexylamine with tributylstannyl chloride in the presence of a diazotizing agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the diazonium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium group.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The diazonium group can be oxidized to form different nitrogen-containing compounds.
Reduction: The diazonium group can be reduced to form amines.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the diazonium group can yield cyclohexylamine, while substitution reactions can produce a variety of substituted cyclohexyl compounds .
Scientific Research Applications
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide involves the formation of reactive intermediates, such as free radicals or carbocations, which can then react with other molecules. The diazonium group is particularly reactive and can undergo various transformations, making this compound useful in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide: Known for its unique combination of a diazonium group and a tributylstannyl group.
Cyclohexyl((trimethylstannyl)oxy)diazonium 1-oxide: Similar structure but with trimethylstannyl instead of tributylstannyl.
Cyclohexyl((tributylstannyl)oxy)diazonium 2-oxide: Similar structure but with a different position of the oxide group.
Properties
CAS No. |
66603-07-4 |
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Molecular Formula |
C18H35N2O2Sn+ |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1-[1-[dibutyl(diazoniooxy)stannyl]butyl]-3-oxocyclohexane |
InChI |
InChI=1S/C10H17O.2C4H9.N2O.Sn/c1-2-3-5-9-6-4-7-10(11)8-9;2*1-3-4-2;1-2-3;/h5,9H,2-4,6-8H2,1H3;2*1,3-4H2,2H3;;/q;;;;+1 |
InChI Key |
LYIDEDKLSBVWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(C(CCC)C1CCCC(=O)C1)O[N+]#N |
Origin of Product |
United States |
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